molecular formula C8H12O B14648135 2,3,5-Trimethyl-2-cyclopentenone CAS No. 54562-24-2

2,3,5-Trimethyl-2-cyclopentenone

Cat. No.: B14648135
CAS No.: 54562-24-2
M. Wt: 124.18 g/mol
InChI Key: HNZWNWPTJZTRTK-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-2-cyclopentenone is an organic compound with the molecular formula C8H12O It is a derivative of cyclopentenone, characterized by the presence of three methyl groups attached to the cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-2-cyclopentenone can be achieved through several methods. One common approach involves the α,β-elimination reactions of appropriately functionalized cyclopentanone precursors . Another method includes the acid-catalyzed dehydration of cyclopentanediols . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and selectivity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethyl-2-cyclopentenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-2-cyclopentenone involves its interaction with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial in its role as an intermediate in organic synthesis . Additionally, its ability to undergo cycloaddition reactions makes it valuable in the formation of complex molecular structures .

Comparison with Similar Compounds

Uniqueness: 2,3,5-Trimethyl-2-cyclopentenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

2,3,5-trimethylcyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-5-4-6(2)8(9)7(5)3/h6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZWNWPTJZTRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00969800
Record name 2,3,5-Trimethylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54562-24-2
Record name 2,3,5-Trimethyl-2-cyclopentenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054562242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trimethylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-TRIMETHYL-2-CYCLOPENTENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2VPY5O92H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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